XAV-939

Übersicht

Beschreibung

XAV939 is a small molecule inhibitor known for its ability to inhibit tankyrase enzymes, specifically tankyrase 1 and tankyrase 2. This inhibition leads to the stabilization of axin proteins and the subsequent degradation of β-catenin, thereby blocking the Wnt/β-catenin signaling pathway . This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer and myocardial infarction .

Wissenschaftliche Forschungsanwendungen

XAV939 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung zur Untersuchung des Wnt/β-Catenin-Signalwegs verwendet.

Industrie: Bei der Entwicklung neuer Medikamente eingesetzt, die auf den Wnt/β-Catenin-Signalweg abzielen.

5. Wirkmechanismus

XAV939 übt seine Wirkungen aus, indem es die Aktivität von Tankyrase-Enzymen, insbesondere Tankyrase 1 und Tankyrase 2, hemmt. Diese Hemmung führt zur Stabilisierung von Axin-Proteinen, was wiederum die Degradation von β-Catenin fördert. Durch die Blockierung des Wnt/β-Catenin-Signalwegs kann XAV939 verschiedene zelluläre Prozesse wie Zellproliferation, -differenzierung und -apoptose modulieren .

Ähnliche Verbindungen:

IWR-1: Ein weiterer Inhibitor des Wnt/β-Catenin-Signalwegs, jedoch mit einem anderen Wirkmechanismus.

JW55: Ein Tankyrase-Inhibitor, der XAV939 ähnelt, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.

G007-LK: Ein potenter Tankyrase-Inhibitor mit einem ähnlichen Wirkmechanismus wie XAV939.

Einzigartigkeit von XAV939: XAV939 ist einzigartig aufgrund seiner hohen Spezifität für Tankyrase 1 und Tankyrase 2 sowie seiner Fähigkeit, Axin-Proteine effektiv zu stabilisieren und die Degradation von β-Catenin zu fördern. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Wirkmechanismus

Target of Action

XAV-939 is a potent, small molecule inhibitor of tankyrase (TNKS) 1 and 2 . Tankyrases are part of the poly (ADP-ribose) polymerase superfamily, which are required for numerous cellular and molecular processes .

Mode of Action

By inhibiting TNKS activity, this compound increases the protein levels of the axin-GSK3β complex and promotes the degradation of β-catenin in SW480 cells . This interaction with its targets leads to the inhibition of the WNT pathway downstream actions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the WNT/β-catenin signaling pathway . By promoting the degradation of β-catenin, this compound indirectly inhibits this pathway . This results in changes in multiple signaling pathways, including TGFβ, insulin signaling, focal adhesion, estrogen metabolism, oxidative stress, RANK‐RANKL (receptor activator of nuclear factor κB ligand) signaling, Vitamin D synthesis, IL6, and cytokines and inflammatory responses .

Pharmacokinetics

It is known that this compound is soluble in dmso up to 20 mm , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of fibrosis and apoptosis, promotion of angiogenesis, reduction of myocardial infarct size, and improvement of cardiac function after myocardial infarction . In addition, this compound has been shown to enhance osteoblast differentiation of human bone marrow skeletal (mesenchymal) stromal cells .

Action Environment

It is known that this compound can be stored at room temperature, and its stability is maintained for years when stored properly .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: XAV939 can be synthesized through a multi-step chemical processThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of XAV939 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: XAV939 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Bedingungen umfassen oft die Verwendung von polaren aprotischen Lösungsmitteln wie DMSO.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von XAV939 mit unterschiedlichen funktionellen Gruppen ergeben .

Vergleich Mit ähnlichen Verbindungen

IWR-1: Another inhibitor of the Wnt/β-catenin signaling pathway, but with a different mechanism of action.

JW55: A tankyrase inhibitor similar to XAV939, but with different pharmacokinetic properties.

G007-LK: A potent tankyrase inhibitor with a similar mechanism of action to XAV939.

Uniqueness of XAV939: XAV939 is unique due to its high specificity for tankyrase 1 and tankyrase 2, as well as its ability to effectively stabilize axin proteins and promote β-catenin degradation. This specificity makes it a valuable tool in research and potential therapeutic applications .

Eigenschaften

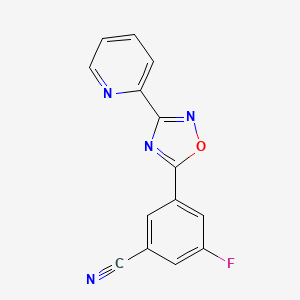

IUPAC Name |

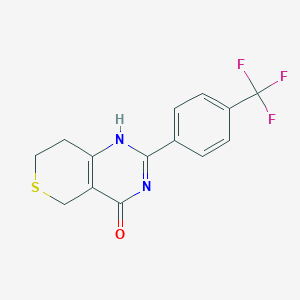

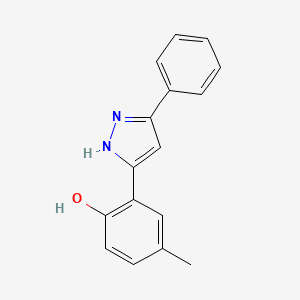

2-[4-(trifluoromethyl)phenyl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGQSVMIPOVQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369423 | |

| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284028-89-3 | |

| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XAV 939 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

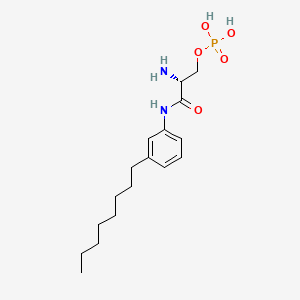

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

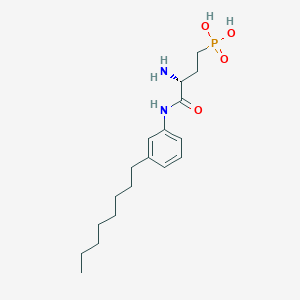

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)